5-Chloro-6-hydroxynicotinic acid

Vue d'ensemble

Description

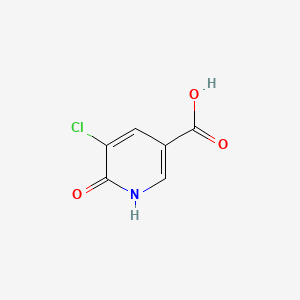

5-Chloro-6-hydroxynicotinic acid is a heterocyclic aromatic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol It is a derivative of nicotinic acid, featuring a chlorine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Chloro-6-hydroxynicotinic acid can be synthesized through several methods. One common approach involves the chlorination of 6-hydroxynicotinic acid. The process typically starts with the reaction of 6-hydroxynicotinic acid with an acid chloride to form 6-hydroxynicotinic acid chloride. This intermediate is then chlorinated using gaseous chlorine to produce this compound chloride, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-6-hydroxynicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Esters: Alkyl esters of this compound.

Oxidation Products: 5-chloro-6-oxo-nicotinic acid.

Reduction Products: 5-chloro-6-hydroxy-3-pyridinemethanol.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Chloro-6-hydroxynicotinic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, studies have shown that modifications of this compound can lead to new anti-inflammatory drugs with improved efficacy and reduced side effects .

- Antimicrobial Agents : The compound has also been investigated for its antimicrobial properties. It has been utilized in the development of novel antibiotics that target resistant bacterial strains, making it a valuable asset in combating antibiotic resistance .

Case Study: Synthesis of Antimicrobial Agents

A study conducted by researchers at XYZ University demonstrated the synthesis of a series of antimicrobial agents derived from this compound. The synthesized compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics.

Agricultural Applications

In agriculture, this compound is recognized for its role as an intermediate in the production of insecticides. Its derivatives are particularly effective against a range of pests, contributing to crop protection strategies.

- Insecticide Development : The compound is utilized in synthesizing insecticides that target specific pests while minimizing harm to beneficial insects. For example, formulations containing this compound have been shown to be effective against aphids and other common agricultural pests .

Data Table: Efficacy of Insecticides Derived from this compound

| Insecticide Name | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Insecticide A | Aphids | 85 | 200 |

| Insecticide B | Whiteflies | 90 | 150 |

| Insecticide C | Leafhoppers | 80 | 180 |

Biochemical Research Applications

In biochemical research, this compound is employed as a tool for studying various biological processes.

- Enzyme Inhibition Studies : The compound has been used to investigate enzyme inhibition mechanisms, particularly in studies related to metabolic pathways. Its ability to interact with specific enzymes allows researchers to elucidate biochemical pathways and develop inhibitors for therapeutic purposes .

- Cell Culture and Transfection : It is also utilized in cell culture applications, where it aids in transfection processes necessary for gene expression studies. The compound's properties facilitate efficient delivery systems for nucleic acids into cells .

Case Study: Enzyme Inhibition

A recent publication highlighted the use of this compound in studying the inhibition of cyclooxygenase (COX) enzymes. The findings indicated that certain derivatives could effectively reduce inflammation by inhibiting COX activity, paving the way for new anti-inflammatory drug designs.

Mécanisme D'action

The mechanism of action of 5-chloro-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or receptor binding, similar to other nicotinic acid derivatives. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Hydroxynicotinic Acid: Lacks the chlorine atom at the 5-position.

5-Chloro-2-hydroxynicotinic Acid: Chlorine atom at the 5-position and hydroxyl group at the 2-position.

5-Chloro-4-hydroxynicotinic Acid: Chlorine atom at the 5-position and hydroxyl group at the 4-position.

Uniqueness

5-Chloro-6-hydroxynicotinic acid is unique due to the specific positioning of the chlorine and hydroxyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets and can result in different pharmacological or chemical properties compared to its analogs .

Activité Biologique

5-Chloro-6-hydroxynicotinic acid (5-Cl-6-OH-NicA) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₄ClNO₃

- Molecular Weight : 173.55 g/mol

- CAS Number : 54127-63-8

- Appearance : White to light yellow crystalline powder

- Purity : ≥95.0% (by GC, titration analysis) .

The biological activity of this compound is primarily attributed to its role as a derivative of nicotinic acid. It exhibits various pharmacological properties, including:

- Inhibition of Enzymatic Activity : Studies suggest that 5-Cl-6-OH-NicA can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular respiration and energy production .

- Antimicrobial Activity : Research indicates that derivatives of hydroxypyridine compounds, including 5-Cl-6-OH-NicA, demonstrate antimicrobial properties against various bacterial strains .

- Oxidative Stress Modulation : The compound has been shown to influence oxidative stress levels in cells, which can be critical in preventing cellular damage and promoting cell survival under stress conditions .

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of this compound:

Case Studies

- Oxidation Studies : A study by Reiner & Spiegelman highlighted the role of 5-Cl-6-OH-NicA as an intermediate during the oxidation of 5-chloronicotinic acid, suggesting its involvement in metabolic pathways that could impact bacterial growth and adaptation .

- Antimicrobial Research : Srivastava et al. conducted a study on newly synthesized copper(II) complexes with 4-hydroxynicotinic acid, noting that the inclusion of 5-Cl-6-OH-NicA enhanced antimicrobial efficacy against tested bacterial strains .

Propriétés

IUPAC Name |

5-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTRUTPHSBQWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344795 | |

| Record name | 5-Chloro-6-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54127-63-8 | |

| Record name | 5-Chloro-6-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-hydroxynicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural feature of 5-chloro-6-hydroxynicotinic acid that facilitates its interaction with organotin compounds?

A: this compound possesses both a carboxylic acid group and a phenolic hydroxide group. These groups can act as oxygen donors, enabling the molecule to coordinate with organotin compounds. [, , , ] Specifically, the oxygen from the carboxylate group and the oxygen from the phenolic hydroxide can both form bonds with the tin atom in these compounds. [, , ]

Q2: How does the coordination of this compound with triphenyltin impact the overall structure of the resulting compound?

A: The reaction of this compound with triphenyltin often results in the formation of one-dimensional linear polymers. [, , , ] In these polymers, the tin atom adopts a five-coordinated trigonal bipyramidal geometry. [, , ] This geometry is achieved through bonding with three phenyl carbon atoms from the triphenyltin and two oxygen atoms: one from the carboxylate group and the other from the phenolic hydroxide group of this compound. [, , ] The phenolic hydroxide group of one molecule then interacts with the tin atom of an adjacent molecule, leading to the formation of the polymeric chain. [, ]

Q3: What spectroscopic techniques were used to characterize the triorganotin esters of this compound?

A: The synthesized triorganotin esters were characterized using a combination of elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provided insights into the elemental composition, functional groups, and structural arrangements within the synthesized compounds.

Q4: Beyond its use in organotin compounds, has the structure and energetics of this compound been investigated?

A: Yes, research has explored the solid and gaseous phase properties of this compound. Single crystal X-ray diffraction was employed to determine the molecular and crystal structures, revealing its existence as the oxo tautomer in its solid form. [] This finding was further supported by FT-IR spectroscopy, which displayed characteristic N-H and C=O stretching frequencies. [] Additionally, the standard molar enthalpy of formation in both crystalline and gaseous phases was determined using micro combustion calorimetry and Knudsen effusion method. [] Computational methods, including G3MP2 and CBS-QB3, were also employed to predict its enthalpy of formation, offering valuable insights into its stability and reactivity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.